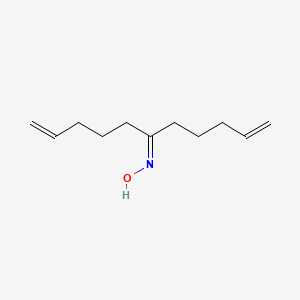
1,10-Undecadien-6-one, oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,10-Undecadien-6-ona, oxima es un compuesto orgánico que pertenece a la clase de las oximas. Las oximas se caracterizan por la presencia del grupo funcional R1R2C=NOH, donde R1 y R2 pueden ser hidrógeno o grupos orgánicos.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
1,10-Undecadien-6-ona, oxima puede sintetizarse mediante la reacción de 1,10-Undecadien-6-ona con hidroxilamina. La reacción típicamente ocurre en presencia de un catalizador ácido, como el ácido clorhídrico, bajo condiciones suaves. La reacción general es la siguiente:
1,10-Undecadien-6-ona+Hidroxilamina→1,10-Undecadien-6-ona, oxima+Agua
Métodos de Producción Industrial
La producción industrial de oximas a menudo implica el uso de métodos más eficientes y escalables. Un método de este tipo es el proceso de amoximación, donde una cetona reacciona con amoníaco y peróxido de hidrógeno en presencia de un catalizador de silicalito de titanio . Este método es ventajoso debido a su alto rendimiento y naturaleza respetuosa con el medio ambiente.
Análisis De Reacciones Químicas
Tipos de Reacciones
1,10-Undecadien-6-ona, oxima se somete a varias reacciones químicas, que incluyen:
Oxidación: Las oximas se pueden oxidar a nitrilos utilizando agentes oxidantes como el peróxido de hidrógeno.
Reducción: La reducción de las oximas puede producir aminas. Los agentes reductores comunes incluyen el borohidruro de sodio y el hidruro de litio y aluminio.
Sustitución: Las oximas pueden participar en reacciones de sustitución, donde el grupo hidroxilamina es reemplazado por otros grupos funcionales.
Reactivos y Condiciones Comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio.
Reducción: Borohidruro de sodio, hidruro de litio y aluminio.
Sustitución: Cloruros de ácido, anhídridos.
Principales Productos Formados
Oxidación: Nitrilos.
Reducción: Aminas.
Sustitución: Varias oximas sustituidas dependiendo de los reactivos utilizados.
Aplicaciones Científicas De Investigación
1,10-Undecadien-6-ona, oxima tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de compuestos heterocíclicos.
Biología: Se investiga su potencial como inhibidor enzimático.
Medicina: Se explora su potencial terapéutico, incluidas las actividades antivirales y antibacterianas.
Mecanismo De Acción
El mecanismo de acción de 1,10-Undecadien-6-ona, oxima involucra su interacción con objetivos moleculares específicos. Por ejemplo, en los sistemas biológicos, las oximas pueden reactivar la acetilcolinesterasa, una enzima inhibida por los organofosforados . Esta reactivación ocurre a través del ataque nucleofílico de la oxima sobre la enzima fosforilada, lo que lleva a la escisión del grupo fosfato y la restauración de la actividad enzimática.
Comparación Con Compuestos Similares
1,10-Undecadien-6-ona, oxima se puede comparar con otros compuestos similares, como:
5,9-Undecadien-2-ona, 6,10-dimetil-: Similar en estructura pero difiere en la posición y el tipo de grupos funcionales.
Acetona de geranilo: Otro compuesto relacionado con aplicaciones similares en la industria de las fragancias.
Propiedades
Número CAS |
144990-08-9 |
|---|---|
Fórmula molecular |
C11H19NO |
Peso molecular |
181.27 g/mol |
Nombre IUPAC |
N-undeca-1,10-dien-6-ylidenehydroxylamine |
InChI |
InChI=1S/C11H19NO/c1-3-5-7-9-11(12-13)10-8-6-4-2/h3-4,13H,1-2,5-10H2 |
Clave InChI |
ATOZNOATIIDYCC-UHFFFAOYSA-N |
SMILES canónico |
C=CCCCC(=NO)CCCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


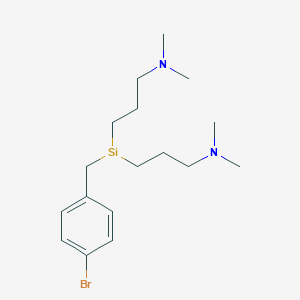

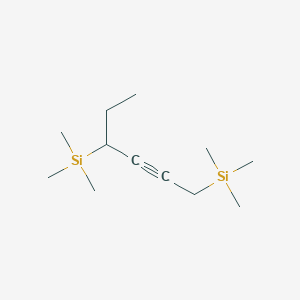


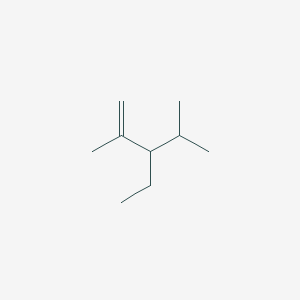
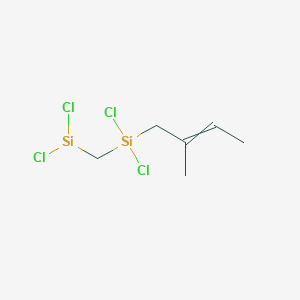
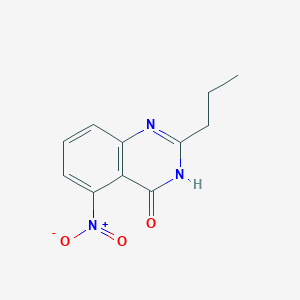
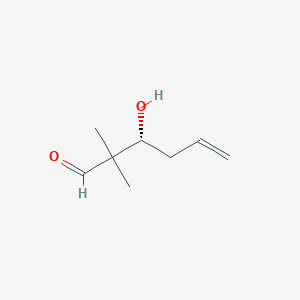
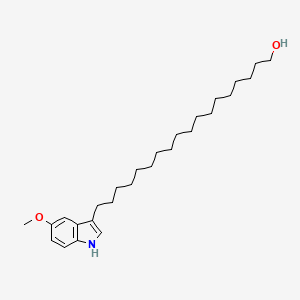
![2(1H)-Quinolinone, 3-[bis(acetyloxy)methyl]-1-hexyl-4-methoxy-](/img/structure/B12542409.png)
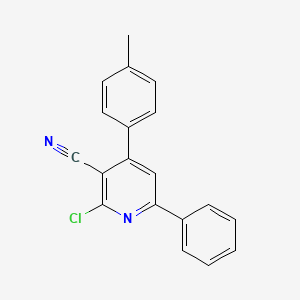
![6-(4-Nitrophenyl)-6,7-dihydro-2H-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B12542419.png)
![7-Methyl-3-phenyl-2,3-dihydro-4H-furo[3,2-c][1]benzopyran-4-one](/img/structure/B12542421.png)
